(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of fluorophenyl, chromenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and chromenyl groups, followed by their coupling with thiazolyl intermediates under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers might study its effects on various biological pathways, aiming to develop new drugs for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its unique structure makes it a valuable candidate for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Properties
Molecular Formula |
C21H12FN3O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(E)-3-(4-fluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H12FN3O2S/c22-15-5-7-16(8-6-15)24-11-14(10-23)20-25-18(12-28-20)17-9-13-3-1-2-4-19(13)27-21(17)26/h1-9,11-12,24H/b14-11+ |
InChI Key |
LHRHZLJHKIAUGI-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)F)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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